Etofylline Clofibrate (ML 1024, Duolip) is a synthetic compound developed as a potential antihyperlipidemic agent. [] It belongs to the class of drugs known as fibrates, which are known to lower lipid levels in the blood. Etofylline Clofibrate is a unique fibrate as it is an ester formed by combining etofylline and clofibric acid, both possessing individual pharmacological activities. [] This design aimed to enhance the antilipaemic effect compared to the individual components and broaden the therapeutic potential. [] Etofylline Clofibrate has been the subject of various preclinical and clinical studies to evaluate its efficacy and safety for treating hyperlipidemia.
Synthesis Analysis
Etofylline Clofibrate is synthesized by esterifying etofylline with clofibric acid. [] The detailed synthetic route involves reacting the sodium salt of etofylline with the acid chloride of clofibric acid in a suitable solvent. []
Molecular Structure Analysis
Etofylline Clofibrate consists of an etofylline moiety linked to clofibric acid through an ester bond. [] The molecule contains a theophylline ring system, an ethyl linker, and a chlorophenoxy-isobutyrate group. [] Specific structural features, such as the presence of the chlorine atom and the ester linkage, are thought to play a role in its biological activity.
Mechanism of Action
Clofibric Acid: Clofibric acid, a major metabolite, is known to activate peroxisome proliferator-activated receptor alpha (PPARα). [] PPARα activation leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis, ultimately resulting in reduced triglyceride and cholesterol levels. []
Etofylline: While considered less active than clofibric acid, etofylline may contribute to the overall effect. [] It is a known phosphodiesterase inhibitor, leading to increased cyclic AMP levels, which might play a role in lipid metabolism. [] Furthermore, research suggests a synergistic interaction between etofylline and clofibric acid, leading to enhanced antilipaemic activity compared to clofibrate alone. []
Prostacyclin Activation: Studies also suggest that Etofylline Clofibrate might enhance the production or synergistically interact with prostacyclin (PGI2). [] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, potentially contributing to the drug's antithrombotic properties. []
Physical and Chemical Properties Analysis
Etofylline Clofibrate is a white to off-white crystalline powder. [] It is practically insoluble in water at various pH levels, including physiological pH. [] This poor water solubility poses challenges for its formulation and delivery. []
Applications
Hyperlipidemia Treatment: Numerous studies have investigated Etofylline Clofibrate's efficacy in treating various types of hyperlipidemia, particularly types IIa, IIb, and IV. [, , , , , , , ] Results suggest that it can effectively reduce serum cholesterol and triglyceride levels. [, , , , , , , ]
Antithrombotic Activity: Research indicates that Etofylline Clofibrate possesses antithrombotic properties. [, ] It has demonstrated efficacy in inhibiting experimental thrombus formation and platelet aggregation in animal models. [, ] This finding suggests its potential application in preventing or treating thrombotic conditions.
Uricosuric Activity: Interestingly, clinical studies have shown that Etofylline Clofibrate treatment is associated with a reduction in serum uric acid levels. [, ] This uricosuric effect could be beneficial for patients with hyperlipidemia who also have hyperuricemia or gout.
Related Compounds
Clofibrate
Compound Description: Clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a lipid-lowering agent that belongs to the fibrate class of drugs. It acts primarily by activating peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduced hepatic triglyceride synthesis. Clofibrate is often used in combination with other lipid-lowering drugs to treat hyperlipidemia. [, ]
Relevance: Clofibrate is a key related compound to Etofylline clofibrate because it forms one-half of the Etofylline clofibrate molecule. Etofylline clofibrate is metabolized in the body to release clofibrate, which is believed to be responsible for some of its pharmacological activity. [, , , , ] Several studies have compared the efficacy of Etofylline clofibrate to that of clofibrate alone and in combination with other agents like beta-pyridylcarbinol hydrogentartrate. [, , , , ]
Etofylline
Compound Description: Etofylline (7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione) is a xanthine derivative that exhibits bronchodilatory and vasodilatory properties. It is structurally similar to theophylline and is used clinically to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). []
Relevance: Etofylline is the other significant component of the Etofylline clofibrate molecule. While etofylline itself shows minimal impact on lipid levels, some studies suggest it may potentiate the antilipidemic effect of clofibrate when combined as Etofylline clofibrate. [, ] This synergistic effect makes etofylline a relevant compound when investigating the mechanism of action of Etofylline clofibrate. []
Bezafibrate
Compound Description: Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) is another fibrate-class drug used to lower lipid levels, particularly triglycerides, in individuals with hyperlipidemia. Like clofibrate, it functions as a PPARα agonist. []
Relevance: Bezafibrate serves as a reference compound in studies investigating the potential of Etofylline clofibrate to induce peroxisomal proliferation and hepatomegaly. These are common side effects of fibrate medications. The research aimed to compare the safety profile of Etofylline clofibrate to established fibrates like bezafibrate by examining dose-dependent effects on liver function. []
Fenofibrate
Compound Description: Fenofibrate (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is another fibrate-class hypolipidemic agent that activates PPARα. It is used to manage hypertriglyceridemia and mixed dyslipidemia. [, , ]
Relevance: Similar to bezafibrate, fenofibrate acts as a reference compound in studies examining the potential for Etofylline clofibrate to cause peroxisomal proliferation and hepatomegaly. [] Additionally, fenofibrate was used alongside Etofylline clofibrate in a teratogenicity study in mice to compare their effects on fetal development at various doses. []
Gemfibrozil
Compound Description: Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) is another fibrate drug with a similar mechanism of action to the others mentioned, primarily used for lowering high triglyceride levels. [, , ]
Relevance: Gemfibrozil, like bezafibrate and fenofibrate, is used as a reference fibrate compound when studying the potential adverse effects of Etofylline clofibrate on the liver, specifically focusing on peroxisomal proliferation and hepatomegaly. The comparative analysis helps determine if Etofylline clofibrate poses a lower risk of these complications. []
Simvastatin
Compound Description: Simvastatin (2,2-dimethylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester) belongs to the statin drug class and is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This inhibition effectively lowers cholesterol levels. [, , ]
Relevance: Simvastatin's inclusion in studies involving Etofylline clofibrate is primarily for comparative purposes. Researchers explored using low-dose simvastatin as an alternative therapy for hyperlipidemia in elderly patients and compared its efficacy and safety to Etofylline clofibrate. [] Another study compared simvastatin's effects on lipid profiles to that of Etofylline clofibrate (referred to as "theofibrate" in the study) in patients with type II hypercholesterolemia. []
Acipimox
Compound Description: Acipimox (5-methylpyrazine-2-carboxylic acid 1-oxide) is a nicotinic acid derivative that reduces the release of free fatty acids from adipose tissue, thereby lowering triglyceride levels. []
Relevance: Acipimox, alongside other non-statin antihyperlipidemic drugs including Etofylline clofibrate, was included in a Chinese national database analysis. This study aimed to evaluate the adverse drug reactions associated with these medications within the Chinese population. []
Probucol
Compound Description: Probucol (4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]) is a lipid-lowering drug that works through a unique mechanism involving the inhibition of cholesterol oxidation and its subsequent uptake into cells. []
Relevance: Probucol is grouped with other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, in a Chinese national database analysis. This study aimed to characterize and compare the adverse drug reactions associated with these medications. []
Cholestyramine
Compound Description: Cholestyramine (a styrene-divinylbenzene copolymer with quaternary ammonium groups) is a bile acid sequestrant. It works by binding to bile acids in the intestine, preventing their reabsorption and ultimately lowering cholesterol levels. []
Relevance: Cholestyramine, alongside other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, was part of a comprehensive study in China utilizing a national database. The research aimed to assess and compare the adverse drug reactions reported for these medications. []
Beta-Pyridylcarbinol Hydrogentartrate
Compound Description: Beta-pyridylcarbinol hydrogentartrate is a combination of beta-pyridylcarbinol (also known as nicotinyl alcohol) and tartaric acid. Nicotinyl alcohol is a vasodilator, meaning it widens blood vessels, and is used to improve blood circulation. []
Relevance: This compound was used in combination with clofibrate as a standard preparation for comparing the antilipidemic potency of Etofylline clofibrate. This study aimed to determine if Etofylline clofibrate could achieve similar lipid-lowering effects as a combination therapy already considered effective. []
Acetylsalicylic Acid (ASA)
Compound Description: Acetylsalicylic Acid (ASA), commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is also widely used for its antiplatelet effects, preventing the formation of blood clots. []
Relevance: Acetylsalicylic acid, combined with dipyridamole, served as a reference antithrombotic drug combination in a study assessing the antithrombotic potential of Etofylline clofibrate. The research compared their effectiveness in inhibiting thrombus formation in a hamster model. []
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet drug that prevents blood clot formation. It works by inhibiting the aggregation of platelets and also acts as a vasodilator. []
Relevance: Dipyridamole was used in combination with acetylsalicylic acid (ASA) as a standard antithrombotic treatment in a study evaluating the antithrombotic properties of Etofylline clofibrate. This comparison helped researchers assess the relative effectiveness of Etofylline clofibrate in preventing thrombus formation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TH287 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH287 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
TH34 is a potent HDAC6/8/10 inhibitor. TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. The combination of TH34 with plasma-achievable concentrations of retinoic acid, a drug applied in neuroblastoma therapy, synergistically inhibits colony growth (combination index (CI) < 0.1 for 10 µM of each). In summary, our study supports using selective HDAC inhibitors as targeted antineoplastic agents and underlines the therapeutic potential of selective HDAC6/8/10 inhibition in high-grade neuroblastoma.
TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with antineoplastic activity. Thalicarpine binds to and inhibits p-glycoprotein, the multidrug resistance efflux pump. Thalicarpine also induces single-strand breaks in DNA and arrests cancer cells at the G2/M and G1 phase of the cell cycle. (NCI04) Thalicarpine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Thapsigargin is an effective inhibitor of the Sarco/endoplasmic-reticulum Ca2+ (SERCA) that cause endoplasmic reticulum (ER) tension. Thapsigargin is a potent inhibitor that can trigger autophagy within mammalian cells. In vitro blocks infection of immortalized and primary human cells by respiratory syncytial viruses (RSV) SARS-CoV-2, SARS, and the influenza A. thapsigargin guards mice from lethal influenza A virus. It decreases virus levels within the lung of treated mice.
Thapsigargin increases the cytosolic (intracellular) calcium levels by blocking the ability of cells to pump calcium into endoplasmic and sarcoplasmic reticular. Store depletion is a second mechanism to stimulate the calcium channels in plasma membranes that allow an influx of calcium to the cell's cytosol. Depleting ER calcium stores leads to ER stress and activation of the unfolded protein response. Non-resolved ER stress can cumulatively lead to cell death. Prolonged store depletion can protect against ferroptosis via remodeling of ER-synthesized phospholipids.
Thapsigargin is an extract of the plant Thapsia Garganega, which produces tumor-promoting agents. The reason for this is because of depleting intracellular calcium stores. This results in a series of events that cause apoptosis.
The uses of thapsigargin
Thapsigargin treatment and subsequent ER calcium depletion reduce autophagy, independent of the UPR.
Thapsigargin is a valuable drug for investigating the effects on cytosolic calcium levels and depletion of ER calcium.
A study by the University of Nottingham, The University of Nottingham, showed promising results regarding its effectiveness against Covid-19 and other coronaviruses.
Biosynthesis of thapsigargin
The complete biosynthesis of thapsigargin is yet to be understood. A biosynthesis concept is based on the farnesyl Pyrophosphate. The biosynthesis enzyme germacrene B synthase controls the initial process. The second step is when the C(8) position can be easily activated for allylic oxidation because of the location on the double bond. The next step involves the addition of the acyloxy molecule via a P450 acetyltransferase. This is a well-known reaction that is responsible for the synthesis of taxol, a diterpene. In the third stage, the lactone ring is created through the cell cytochrome P450 enzyme by using NADP+. By adding the butyloxy element to the C(8), this formation will result in only the 6,12-lactone rings. The fourth step is epoxidation, which starts the final phase of the construction of base guaianolide. In the fifth stage, the P450 enzyme seals the five and seven guaianolide rings. The ring closure is vital since it is carried out by epoxidation 1,10 to preserve the 4,5-double bond required by forming thapsigargin. It isn't known if the subsequent modifications to the guaianolide happen before or after it is made into thapsigargin; however, they must be considered when determining the actual biosynthesis. It is also important to note that many of these enzymes have P450 activity. Consequently, oxygen and NADPH are likely essential for this biosynthesis, and other cofactors like Mg2+ or Mn2+ might be required.
Research directions of thapsigargin
A prodrug derived from thapsigargin, Mipsagargin, is undergoing clinical trials to treat glioblastoma. The biological activity has drawn attention to research into the laboratory production of the compound thapsigargin. So far, there have been three different syntheses identified by Steven V. Ley and one by Phil Baran.
Studies in the preclinical lab have demonstrated that additional effects of thapsigargin are the suppression of nicotinic receptors' activity in the neurons of the superior submucous plexus of the guinea-pig's cervical ganglion in the rat.
Studies conducted at the University of Nottingham using in vitro cells suggest the potential for an antiviral with a broad spectrum that has activity against the COVID-19 virus (SARS-CoV-2), which is a typical cold virus. It also has respiratory syncytial viruses (RSV) and influenza A.
Biological functions of thapsigargin
Thapsigargin is an endoplasmic retina (ER) stimulator of stress and is a microsomal inhibitor. Ca2+-ATPase. Thapsigargin effectively blocks coronavirus (HCV-229E MERS-CoV), SARS-CoV-2) replication across different cells of different types.
In Vitro
Thapsigargin (0.0011 mM to 1 mM for between 2 and 4 days) stops cell proliferation in synovial cells in the dose and time-dependent way.
Thapsigargin (0.0011 mM - 1 mM for between 2 and 4 days) triggers cell apoptosis in the MH7A cells in a time- and dose-dependent way.
Thapsigargin (0.0011 mM - 1 M; for 2 to 4 days) interferes with mTOR activity and triggers the expression of cyclin D1 in MH7A cells.
Thapsigargin blocks Ca2+ access into human neutrophil granulocytes.
Thapsigargin blocks the carbachol-evoked [Ca2+] that are triggered by (IC50=0.353 num) and in the absence of (IC50=0.448 nM) a KCl-prestimulation. However, a tiny additional component with a minor sensitivity (IC50=4814 nM) is seen without the KCl-prestimulation. In contrast, the KCl-evoked [Ca2+]i-transients displayed only one element with very low sensitivity to thapsigargin in both absence (IC50=3343 nM) and presence (IC50=6858 nM) of a carbachol-prestimulation.
In Vivo
Thapsigargin (Injection; 0.25 ug/g, 0.5 mg/g, and one ug/g, 24 hours) significantly increases pro-inflammatory and chemokine expression by 2 and 5 fold. Thapsigargin has a higher sensitivity to triggering an immune system-wide response.
Thaspine, also known as NSC 135784, is a natural compound and a potent topoisomerase IB inhibitor. Taspine downregulates VEGF expression and inhibits proliferation of vascular endothelial cells through PI3 kinase and MAP kinase signaling pathways. Taspine isolated from Radix et Rhizoma Leonticis inhibits proliferation and migration of endothelial cells as well as chicken chorioallantoic membrane neovascularisation. Croton lechleri sap and isolated alkaloid taspine exhibit inhibition against human melanoma SK23 and colon cancer HT29 cell lines.